molecular formula C11H11ClO3 B14273061 3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate CAS No. 138969-11-6

3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate

Cat. No.: B14273061
CAS No.: 138969-11-6
M. Wt: 226.65 g/mol
InChI Key: OEVKCVOUJDMLPS-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.

    Substitution Reactions: The phenyl group is then introduced through a substitution reaction, where a chlorine atom and a hydroxyl group are added to the benzene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the carboxylate group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated compounds or reduced carboxylate groups.

    Substitution: Formation of new substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxyphenyl 1-methylcyclopropane-1-carboxylate
  • 3-Chloro-5-methoxyphenyl 1-methylcyclopropane-1-carboxylate
  • 3-Bromo-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate

Uniqueness

3-Chloro-5-hydroxyphenyl 1-methylcyclopropane-1-carboxylate is unique due to the specific positioning of the chlorine and hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

138969-11-6

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(3-chloro-5-hydroxyphenyl) 1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-11(2-3-11)10(14)15-9-5-7(12)4-8(13)6-9/h4-6,13H,2-3H2,1H3

InChI Key

OEVKCVOUJDMLPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)OC2=CC(=CC(=C2)O)Cl

Origin of Product

United States

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